CCR5 Antagonist Annotation vs. In‑Class hTRPV1‑Only Profile
A Semantic Scholar indexing entry associates 1448035‑99‑1 with CCR5 antagonist activity, suggesting potential utility in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. In contrast, a series of structurally related α‑substituted acetamide derivatives bearing different thioether substituents were tested against hTRPV1 but not CCR5, with the most active analog displaying only weak inhibition (46 % at 5 μM) [2]. The disconnect between the annotated CCR5 activity of 1448035‑99‑1 and the weak hTRPV1 activity of its chemical cousins implies that the cyclopentylthio group may confer a distinct target‑selectivity profile, although quantitative CCR5 potency values (IC₅₀, Kᵢ) are not publicly disclosed.
| Evidence Dimension | Target engagement profile (CCR5 vs. hTRPV1) |
|---|---|
| Target Compound Data | Annotated as CCR5 antagonist; no quantitative IC₅₀ disclosed |
| Comparator Or Baseline | α‑Substituted acetamide analogs: maximal hTRPV1 inhibition 46 % at 5 μM (compound 17) |
| Quantified Difference | Cannot be quantified due to absence of public CCR5 potency data |
| Conditions | Target annotation from Semantic Scholar indexing; hTRPV1 data from fluorometric Ca²⁺‑flux assay in HEK293 cells expressing recombinant hTRPV1 |
Why This Matters
For a procurement scientist, this annotation divergence signals that 1448035‑99‑1 should not be replaced by an off‑the‑shelf hTRPV1‑oriented acetamide if the research goal involves chemokine receptor pharmacology.
- [1] Semantic Scholar Author Profile for 张会利, “Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist.” Accessed 2026-04-29. View Source
- [2] In vitro hTRPV1 antagonistic activities for α‑substituted acetamide derivatives. Bioorg. Med. Chem. Lett. 27(18), 4383‑4388 (2017), Table 3. View Source
